molecular formula C7H5F4NO B8788712 [3-Fluoro-2-(trifluoromethyl)pyridin-4-yl]methanol

[3-Fluoro-2-(trifluoromethyl)pyridin-4-yl]methanol

Cat. No. B8788712
M. Wt: 195.11 g/mol
InChI Key: VYSLSJVNWYPWBI-UHFFFAOYSA-N
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Patent
US09085555B2

Procedure details

Carbonyldiimidazole (1.16 g, 7.17 mmol) was added to a solution of 3-fluoro-2-trifluoromethyl-isonicotinic acid (1.00 g, 4.78 mmol) in THF (13.7 mL). The reaction mixture was stirred at RT overnight and was then added to a cold (0° C.) solution of NaBH4 (0.905 g, 23.9 mmol) in water (34.2 mL). The mixture was stirred for 10 min at 0° C., and 1M HCl was then added carefully (caution: H2 evolving). Volatiles were removed under reduced pressure, and the residue was dissolved in saturated aqueous NaHCO3. The mixture was extracted repeatedly with CH2Cl2, the combined organics were dried (phase separator) and concentrated in vacuo. Purification by flash column chromatography on silica gel (eluent gradient: c-hexane/EtOAc 1:1 to 0:1) afforded the title compound as a yellow oil. TLC, Rf (c-hexane/EtOAc 1:1)=0.27; MS (LC/MS): 196.0 [M+H]+; tR (HPLC conditions b): 2.62 min.
Quantity
1.16 g
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
13.7 mL
Type
solvent
Reaction Step One
Name
Quantity
0.905 g
Type
reactant
Reaction Step Two
Name
Quantity
34.2 mL
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
C(N1C=CN=C1)(N1C=CN=C1)=O.[F:13][C:14]1[C:22]([C:23]([F:26])([F:25])[F:24])=[N:21][CH:20]=[CH:19][C:15]=1[C:16](O)=[O:17].[BH4-].[Na+].Cl>C1COCC1.O>[F:13][C:14]1[C:22]([C:23]([F:25])([F:26])[F:24])=[N:21][CH:20]=[CH:19][C:15]=1[CH2:16][OH:17] |f:2.3|

Inputs

Step One
Name
Quantity
1.16 g
Type
reactant
Smiles
C(=O)(N1C=NC=C1)N1C=NC=C1
Name
Quantity
1 g
Type
reactant
Smiles
FC1=C(C(=O)O)C=CN=C1C(F)(F)F
Name
Quantity
13.7 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
0.905 g
Type
reactant
Smiles
[BH4-].[Na+]
Name
Quantity
34.2 mL
Type
solvent
Smiles
O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at RT overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
The mixture was stirred for 10 min at 0° C.
Duration
10 min
CUSTOM
Type
CUSTOM
Details
Volatiles were removed under reduced pressure
DISSOLUTION
Type
DISSOLUTION
Details
the residue was dissolved in saturated aqueous NaHCO3
EXTRACTION
Type
EXTRACTION
Details
The mixture was extracted repeatedly with CH2Cl2
CUSTOM
Type
CUSTOM
Details
the combined organics were dried (phase separator)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
Purification by flash column chromatography on silica gel (eluent gradient: c-hexane/EtOAc 1:1 to 0:1)

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
FC=1C(=NC=CC1CO)C(F)(F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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